molecular formula C9H5Cl3N2O B1272410 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole CAS No. 33575-81-4

2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No. B1272410
Key on ui cas rn: 33575-81-4
M. Wt: 263.5 g/mol
InChI Key: NTJXILNOEFQNJR-UHFFFAOYSA-N
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Patent
US08883827B2

Procedure details

To a mixture of 3,4-dichlorobenzohydrazide 8 (0.5 mg, 2.43 mmol) and K2CO3 (0.61 g, 4.4 mmol) in acetonitrile (30 mL) was added 2-chloroacetyl chloride (0.41 g, 3.66 mmol) dropwise at ambient temperature. The resulting mixture was stirred at ambient temperature for 16 hours. The solid was collected, Washed with H2O and ether, and dried to afford 3,4-dichloro-N′-(2-chloroacetyl)benzohydrazide 9 (0.59 g, 85%) which was used for the next step without further purification. A mixture of compound 9 (0.5.9 g, 2.24 mmol) and phosphorous oxychloride (0.51 g, 3.36 mmol) in acetonitrile (20 mL) was stirred under reflux for 16 hours and concentrated. The residue was subjected to flush column chromatography eluting with 10-25% acetone/hexanes to give compound 10 (0.43 g). Yield: 78%.
Name
compound 9
Quantity
2.24 mmol
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[Cl:16])[C:5]([NH:7][NH:8][C:9](=[O:12])[CH2:10][Cl:11])=O.P(Cl)(Cl)(Cl)=O>C(#N)C>[Cl:11][CH2:10][C:9]1[O:12][C:5]([C:4]2[CH:13]=[CH:14][C:15]([Cl:16])=[C:2]([Cl:1])[CH:3]=2)=[N:7][N:8]=1

Inputs

Step One
Name
compound 9
Quantity
2.24 mmol
Type
reactant
Smiles
ClC=1C=C(C(=O)NNC(CCl)=O)C=CC1Cl
Name
Quantity
0.51 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used for the next step without further purification
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to flush column chromatography
WASH
Type
WASH
Details
eluting with 10-25% acetone/hexanes

Outcomes

Product
Name
Type
product
Smiles
ClCC=1OC(=NN1)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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